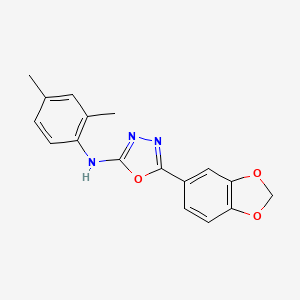![molecular formula C21H17N3O2 B1194122 6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194122.png)
6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone is a member of quinazolines.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis and Spectral Properties : A study conducted by Hens et al. (2013) explored the synthesis of mononuclear Zn(ii) complexes, including one derived from a ligand closely related to the compound . The study emphasized the ligand's strong binding ability and significant enhancement of fluorescence intensity upon complexation with Zn(2+) ions. This indicates potential applications in sensing technologies (Hens, Mondal, & Rajak, 2013).
Crystal Structure Analysis : The crystal structures of derivatives of the compound, highlighting the quinoid tautomeric form of the salicylidene fragment, were determined by Chumakov et al. (2006). This structural analysis provides essential insights into the compound's chemical properties and potential reactivity (Chumakov, Tzapkov, Bocelli, Antosyak, & Gulya, 2006).
Application in Antitumor Activities
Antitumor Potential : A study by Chew et al. (2006) discussed the antiproliferative activity of related heteroaromatic quinols against various cancer cell lines, suggesting potential therapeutic applications for similar compounds. The study also emphasized the role of glutathione in modulating the cytotoxicity of these compounds (Chew, Matthews, Zhang, McCarroll, Hagen, Stevens, Westwell, & Bradshaw, 2006).
Discovery of Apoptosis Inducers : Research by Sirisoma et al. (2010) on N-methyl-4-(4-methoxyanilino)quinazolines, a class related to the compound , identified them as potent apoptosis inducers and explored their structure-activity relationship. This indicates potential applications in cancer treatment (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2010).
Chemical Reactions and Modifications
Thermal Electrochemical Spirocyclization : Kobayashi et al. (1994) explored a novel synthetic route to trifluoromethylated spirodiazacarbocycles, involving p-benzoquinone imines, which are structurally related to the compound . This research contributes to the understanding of potential synthetic pathways and transformations of similar compounds (Kobayashi, Uneyama, Hamada, & Kashino, 1994).
Novel Synthesis Routes : Baxter and Phillips (1974) investigated the synthesis and reactions of a closely related quinone, revealing important information about the reactivity and potential chemical transformations of similar compounds (Baxter & Phillips, 1974).
Propriétés
Nom du produit |
6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone |
|---|---|
Formule moléculaire |
C21H17N3O2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-[4-(2-methoxyanilino)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-13-7-5-11-17(19)23-20-14-8-2-4-10-16(14)22-21(24-20)15-9-3-6-12-18(15)25/h2-13,25H,1H3,(H,22,23,24) |
Clé InChI |
XXDWHCBZRZWMFZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



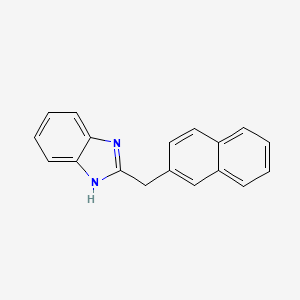
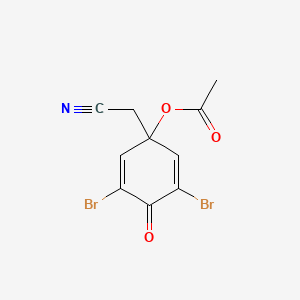
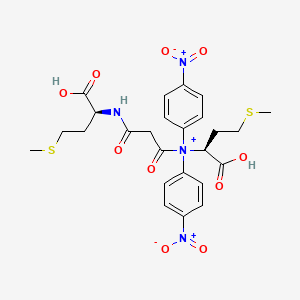
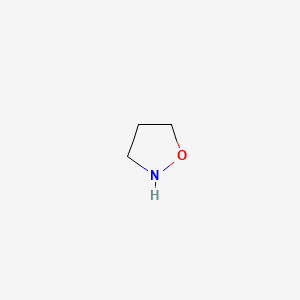

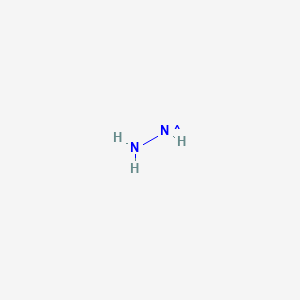
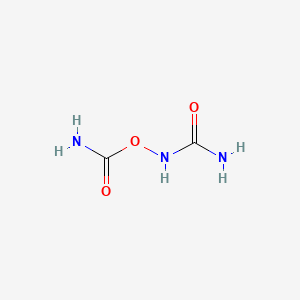
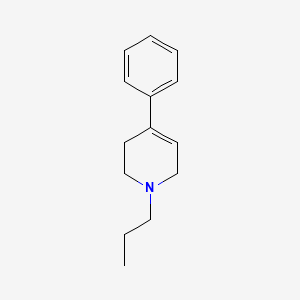
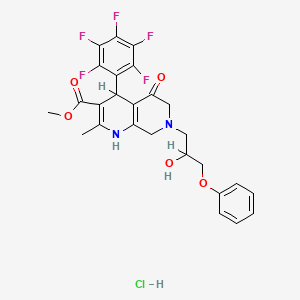
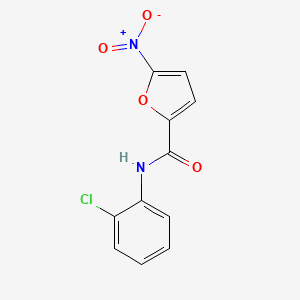
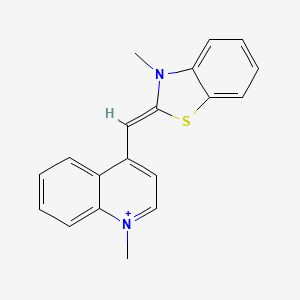
![6-[5-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-1,2-dihydro-1,2,4-triazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194058.png)
